molecular formula C17H12F2N4O4S B2718592 2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 920443-19-2

2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2718592
CAS No.: 920443-19-2
M. Wt: 406.36
InChI Key: PCNYEZAFFVSMHV-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic benzamide derivative incorporating a 1,3,4-oxadiazole ring, a scaffold recognized for its significant antibacterial properties. This compound is designed for research applications aimed at combating multidrug-resistant bacterial pathogens. Compounds within the N-(1,3,4-oxadiazol-2-yl)benzamide class have demonstrated potent in vitro bacteriostatic activity against a range of challenging Gram-positive bacteria. This includes clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant Enterococcus faecalis (VRE) . Furthermore, closely related analogs have shown promising activity against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae , with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL, outperforming standard antibiotics like azithromycin . The mechanism of action for this chemical series is distinct from some conventional antibiotics, as evidenced by studies showing that bacteria like MRSA could develop resistance to ciprofloxacin but not to a representative N-(1,3,4-oxadiazol-2-yl)benzamide compound . This makes it a valuable tool for exploring novel antibacterial strategies. Excitingly, initial biological assessments of this compound family have shown them to be highly tolerable to mammalian cells, indicating a selective antibacterial effect . Intended Use: This product is intended for research purposes only in laboratory settings. It is strictly for in-vitro studies and is not classified as a drug, medicine, or cosmetic. It is not approved by the FDA for the prevention, treatment, or cure of any medical condition or disease. Any form of human or veterinary administration is prohibited by law. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,6-difluoro-N-[[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O4S/c18-12-5-2-6-13(19)15(12)16(24)20-8-14-21-22-17(27-14)28-9-10-3-1-4-11(7-10)23(25)26/h1-7H,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNYEZAFFVSMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide and an alkylating agent.

    Introduction of the 3-nitrobenzyl group: This step involves the nucleophilic substitution of a nitrobenzyl halide with the thiol group on the oxadiazole ring.

    Attachment of the benzamide core: The final step involves coupling the oxadiazole intermediate with 2,6-difluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The difluoro groups can be substituted with nucleophiles such as amines or thiols.

    Coupling Reactions: The benzamide core can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products

    Reduction of the nitro group: Produces the corresponding amine.

    Substitution of difluoro groups: Yields various substituted benzamides.

    Coupling reactions: Forms new amide or sulfonamide derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is C18H13F2N5O5SC_{18}H_{13}F_{2}N_{5}O_{5}S with a molecular weight of 449.4 g/mol. The synthesis typically involves several steps:

  • Formation of the 1,3,4-Oxadiazole Ring : This is achieved by reacting hydrazides with carbon disulfide.
  • Introduction of the 3-Nitrobenzyl Group : This step involves nucleophilic substitution using a nitrobenzyl halide.
  • Attachment of the Benzamide Core : The final step couples the oxadiazole intermediate with 2,6-difluorobenzoyl chloride under basic conditions.

These synthetic routes are crucial as they influence the compound's biological properties and efficacy .

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design due to its unique structural features. The presence of difluoro groups and the oxadiazole ring are associated with various biological activities:

  • Anticancer Activity : Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this one have shown promising results against leukemia cell lines .
CompoundActivityReference
2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazoleHigh potency against leukemia
N-(4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl) methoxy)-3-fluorophenyl)-4-methoxybenzenesulfonamideBroad-spectrum antiproliferative activity

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic or photonic properties. The unique structural characteristics allow for potential applications in organic electronics and photonic devices.

Biological Studies

The compound has been investigated for its interactions with biological macromolecules. Its mechanism of action involves bioreduction of the nitro group to form reactive intermediates that can interact with cellular components like proteins and nucleic acids. This interaction may modulate their functions and lead to various biological responses .

Anticancer Research

A study highlighted the synthesis of new 1,3,4-oxadiazole derivatives that demonstrated significant inhibitory effects on various cancer cell lines. The tested compounds exhibited high % inhibition values against breast cancer and leukemia cell lines:

CompoundCell Line% Inhibition
Compound AT-47D (breast)90.47%
Compound BK562 (leukemia)81.58%

These findings indicate that compounds based on the oxadiazole structure could be developed into effective anticancer agents .

Interaction Studies

Research on similar compounds has shown that the oxadiazole moiety can enhance binding affinity to target proteins involved in cancer progression. For example, certain derivatives have been shown to inhibit thymidine phosphorylase activity significantly compared to standard reference drugs .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxadiazole ring and benzamide core can bind to proteins or nucleic acids, modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural differences and biological activities of the target compound and its analogues:

Compound Name Heterocyclic Core Substituents Biological Target/Activity Reference
2,6-Difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (Target) 1,3,4-Oxadiazole 3-Nitrobenzylthio, 2,6-difluorobenzamide Hypothesized: Thioredoxin reductase inhibition (based on oxadiazole analogues) N/A
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole 4-Methoxyphenylmethyl, benzyl(methyl)sulfamoyl Antifungal activity against C. albicans; thioredoxin reductase inhibition
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Furan-2-yl, cyclohexyl(ethyl)sulfamoyl Antifungal activity against C. albicans; thioredoxin reductase inhibition
2,6-Difluoro-N-{[5-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide 1,3,4-Oxadiazole 4-Fluorobenzylamino-2-oxoethylthio, 2,6-difluorobenzamide Molecular mass: 436.408 g/mol; ChemSpider ID: 18405949 (structural data only)
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 1,3,4-Thiadiazole 2,4-Dichlorophenyl, carbamoyl Single-crystal X-ray structure reported; no explicit biological data
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-Thiazole 5-Chloro, 2,4-difluorobenzamide PFOR enzyme inhibition; structural similarity to nitazoxanide (antiprotozoal/antiviral)

Key Observations

Heterocyclic Core Variations :

  • The 1,3,4-oxadiazole ring in the target compound and LMM5/LMM11 is associated with antifungal activity via thioredoxin reductase inhibition . Replacing oxadiazole with thiadiazole (as in ) or thiazole (as in ) shifts biological targets, such as PFOR inhibition in the latter .
  • The sulfur atom in thiadiazole and thiazole derivatives may enhance metabolic stability compared to oxygen in oxadiazoles, though this is speculative without direct data.

In contrast, LMM5’s 4-methoxyphenyl group is electron-donating, which may alter binding affinity . Halogenation Patterns: The 2,6-difluoro substitution in the target compound differs from 2,4-difluoro in , which could influence steric hindrance and hydrogen bonding. Chlorine in and provides larger atomic radius and polarizability compared to fluorine.

Biological Activity Trends: Antifungal activity in LMM5/LMM11 correlates with the oxadiazole core and sulfamoyl/carbamoyl side chains . The absence of these groups in the target compound suggests a need for empirical validation of its activity. The thiazole derivative in demonstrates that minor structural changes (e.g., thiazole vs. oxadiazole) can redirect activity toward entirely different enzyme systems (PFOR vs. thioredoxin reductase).

Biological Activity

2,6-Difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and activity of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with difluoro substitutions and a 1,3,4-oxadiazole ring , which is known for its diverse biological activities. The synthesis typically involves:

  • Formation of the oxadiazole ring through the reaction of hydrazides with carbon disulfide.
  • Nucleophilic substitution to introduce the 3-nitrobenzyl group.
  • Coupling with difluorobenzoyl chloride to complete the benzamide structure.

These steps are crucial as they influence the compound's biological properties and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids, potentially modulating their functions .

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activities. For instance:

  • Cytotoxicity Studies : Various oxadiazole derivatives have shown IC50 values in the micromolar range against several cancer cell lines including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. The compound's structural features enhance its ability to induce apoptosis in these cell lines .
CompoundCell LineIC50 (μM)
5aMCF-70.65
5bU-9372.41
16aSK-MEL-20.089

Antiviral Activity

Certain oxadiazole derivatives have demonstrated antiviral properties against RNA viruses, suggesting that this class of compounds may also be effective in treating viral infections .

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various oxadiazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations revealed that these compounds interact with target proteins primarily through hydrophobic interactions, which are crucial for their biological efficacy .

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